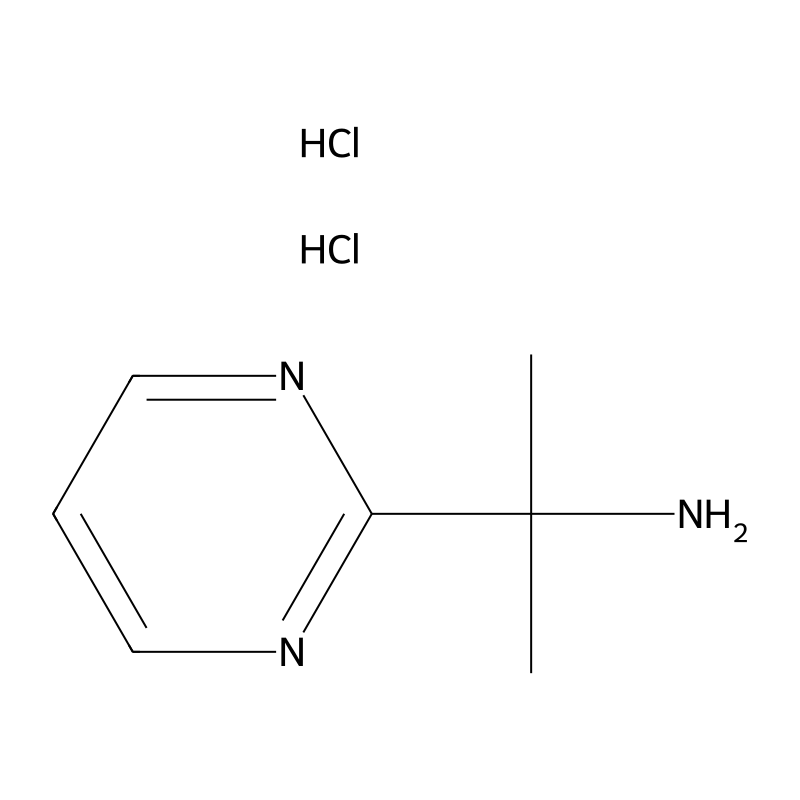2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Factual information regarding the scientific research applications of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is currently limited. There is no available data on PubMed: , a major database for biomedical literature, or through scientific chemical vendor websites that typically showcase potential applications of new compounds.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, with the chemical formula C7H13Cl2N3 and CAS Number 1864055-91-3, is a dihydrochloride salt of a pyrimidine derivative. This compound features a pyrimidine ring substituted with a propan-2-amine moiety, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 210.10 g/mol. It is characterized by its high solubility in water and other polar solvents, making it suitable for various applications in pharmaceutical and chemical research .
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its dihydrochloride form.
- Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of additional alkyl groups.
- Nucleophilic Substitution: The nitrogen in the pyrimidine ring can participate in nucleophilic substitution reactions, potentially leading to diverse derivatives.
Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities, including:
- Antitumor Activity: Pyrimidine derivatives are known for their potential in cancer therapy due to their ability to interfere with nucleic acid synthesis.
- Antiviral Properties: Some pyrimidine-based compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Neuroprotective Effects: There is emerging evidence that certain derivatives may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride can be achieved through several methods:
- Condensation Reactions: One common method involves the condensation of 2-amino-4-methylpyrimidine with an appropriate aldehyde or ketone, followed by reduction.
- Alkylation of Pyrimidine Derivatives: Starting from pyrimidine derivatives, alkylation with isopropyl bromide can yield the desired amine structure.
- Hydrochloride Formation: The dihydrochloride salt can be formed by treating the base compound with hydrochloric acid in a controlled environment to ensure complete salt formation.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride finds applications in various fields:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.
- Chemical Research: Used in synthetic organic chemistry for developing new compounds with desired biological activities.
- Analytical Chemistry: Employed as a reference standard in analytical methods for detecting related compounds.
Studies on the interactions of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride with biological systems have highlighted:
- Receptor Binding: Research indicates potential binding affinity for certain receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes linked to metabolic pathways, which could be beneficial in drug design.
- Synergistic Effects: Interaction studies suggest that combining this compound with other agents may enhance therapeutic efficacy against specific diseases.
Several compounds share structural similarities with 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 | Contains a pyridine instead of a pyrimidine ring |
| (S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 | Enantiomer of the above compound |
| (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.89 | Dihydrochloride form of the pyridine derivative |
| 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.84 | Methyl substitution on the pyridine ring |
| 4-(Propan-2-yl)pyrimidin-5-amine dihydrochloride | 8 | N/A | Different substitution pattern on the pyrimidine ring |
The uniqueness of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride lies in its specific combination of structural features that enhance its biological activity and potential therapeutic applications compared to these similar compounds .








